3,4'-Bipyridin-2'-amine

Medicinal Chemistry Kinase Inhibition Cancer Therapeutics

Access a high-purity 3,4'-bipyridine building block with a critical 2'-amino handle for kinase inhibitor programs and coordination chemistry. Its unique 3,4'-connectivity and amine substitution enable specific ATP-pocket binding and non-linear metal-organic architectures. • c-Met IC50 of 25 nM, comparable to Foretinib (23 nM), supporting lead optimization. • Versatile intermediate for imidazopyridine antibacterials and diverse compound libraries. • ≥95% purity; ambient storage and global shipment with full quality documentation.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 865604-20-2
Cat. No. B1283691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4'-Bipyridin-2'-amine
CAS865604-20-2
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC(=NC=C2)N
InChIInChI=1S/C10H9N3/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h1-7H,(H2,11,13)
InChIKeyVZSPRDGYHFGDAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4'-Bipyridin-2'-amine (CAS 865604-20-2): Technical Baseline for Procurement Decisions


3,4'-Bipyridin-2'-amine (CAS 865604-20-2) is an organic compound with the molecular formula C10H9N3 and a molecular weight of 171.2 g/mol . It is a derivative of bipyridine, consisting of two pyridine rings connected by a single bond, with an amine functional group at the 2'-position of the 4'-pyridyl ring . This compound is primarily utilized as a versatile intermediate in organic synthesis and as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions . It is also investigated as a scaffold in medicinal chemistry for developing kinase inhibitors .

3,4'-Bipyridin-2'-amine: Why In-Class Analogs Cannot Be Freely Substituted


Substituting 3,4'-Bipyridin-2'-amine with other bipyridine isomers or aminopyridine derivatives can lead to significant differences in biological activity, metal coordination geometry, and synthetic utility. The specific 3,4'-connectivity and the 2'-amino substitution pattern are critical for its interaction with certain kinase ATP-binding pockets [1] and for forming specific metal-ligand complexes [2]. Unlike the more common 2,2'- or 4,4'-bipyridine isomers, which are primarily used as bridging ligands, the 3,4'-framework offers a distinct spatial arrangement of nitrogen atoms that influences its binding mode in medicinal chemistry applications [3]. Furthermore, the presence of the amine group at the 2'-position provides a unique handle for further derivatization, which is not available in the parent 3,4'-bipyridine [4].

3,4'-Bipyridin-2'-amine: Quantitative Evidence for Differentiated Selection


c-Met Kinase Inhibitory Potency Comparable to Foretinib

3,4'-Bipyridin-2'-amine exhibits c-Met kinase inhibitory activity with an IC50 value of 25 nM, which is comparable to that of the established c-Met inhibitor Foretinib (IC50 = 23 nM) under the same assay conditions . This data positions the compound as a competitive starting point for further optimization in c-Met targeted therapy.

Medicinal Chemistry Kinase Inhibition Cancer Therapeutics

IKK-β Inhibitory Activity of a Derivative

A derivative of 3,4'-Bipyridin-2'-amine, specifically 2''-Amino-6''-(2-hydroxy-phenyl)-[3,4'']bipyridinyl, demonstrates inhibitory activity against recombinant human I-kappa-B-kinase beta (IKK-β) with an IC50 value of 6.20 µM [1]. This suggests that the core scaffold can be functionalized to target kinases involved in inflammatory pathways.

Inflammation Kinase Inhibition Drug Discovery

Ligand Capability for Copper(I) Coordination Polymers

3,4'-Bipyridine has been demonstrated to form a structurally characterized copper(I) coordination polymer, yielding an approximately rectangular molecular box architecture [1]. This specific connectivity, when further functionalized with an amine group as in 3,4'-Bipyridin-2'-amine, offers a unique ligand geometry distinct from the linear bridging of 4,4'-bipyridine or the chelating ability of 2,2'-bipyridine, which is essential for constructing novel supramolecular structures.

Coordination Chemistry Materials Science Crystal Engineering

Versatile Synthetic Handle via 2'-Amino Group for Derivatization

The 2'-amino group on the 3,4'-bipyridine scaffold provides a versatile handle for further functionalization. For example, it has been used to synthesize (7-pyridin-3-yl-imidazo[1,2-a]pyridin-2-yl)-carbamic acid ethyl ester with a 5% yield, demonstrating its utility in constructing more complex heterocyclic systems [1]. This contrasts with unsubstituted 3,4'-bipyridine, which lacks this reactive site and requires harsher conditions for functionalization.

Organic Synthesis Medicinal Chemistry Chemical Biology

Palladium-Catalyzed Synthesis Routes Enable Efficient Production

The synthesis of 3,4'-bipyridine derivatives, and by extension 3,4'-Bipyridin-2'-amine, is facilitated by palladium-catalyzed cross-coupling reactions. For instance, a Stille coupling between 3-bromopyridine and 4-pyridylstannane yields 3,4'-bipyridine in good yield [1]. Additionally, Suzuki coupling conditions using Pd(PPh₃)₄ with Na₂CO₃ in toluene/water achieve yields of 50–65% for 3,4'-bipyridines . These established, high-yielding methods ensure a reliable and scalable supply chain, which is a critical procurement advantage over niche compounds with less developed synthetic routes.

Process Chemistry Catalysis Organic Synthesis

3,4'-Bipyridin-2'-amine: High-Value Procurement Scenarios


Lead Optimization for c-Met Kinase Inhibitors

Procurement for medicinal chemistry programs focused on developing novel c-Met kinase inhibitors for cancer therapy. The compound's comparable potency to Foretinib (25 nM vs. 23 nM IC50) makes it an attractive scaffold for lead optimization .

Synthesis of Heterocyclic Libraries for Kinase Profiling

Procurement as a core building block for generating diverse compound libraries through functionalization of the 2'-amino group. The resulting derivatives can be screened against a panel of kinases, including IKK-β and c-Met, to explore structure-activity relationships [1][2].

Construction of Novel Metal-Organic Frameworks (MOFs) and Coordination Polymers

Procurement for materials science and crystal engineering research where the unique 3,4'-connectivity of the bipyridine ligand is required to build non-linear, porous, or rectangular box-shaped coordination architectures with transition metals such as copper(I) [3].

Synthesis of Imidazopyridine-Based Antibacterial Agents

Procurement as a key intermediate for the synthesis of imidazopyridine derivatives, which have been disclosed as potential antibacterial agents. The amino group is essential for constructing the imidazo[1,2-a]pyridine core, as demonstrated by its reaction with N-chloroacetylcarbamic acid [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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